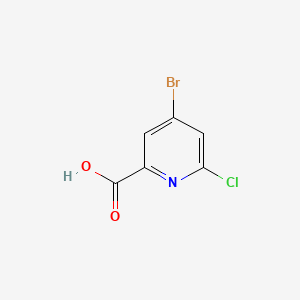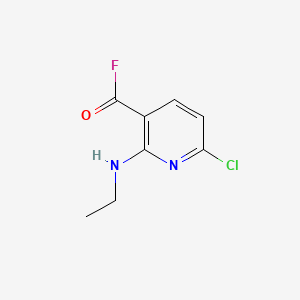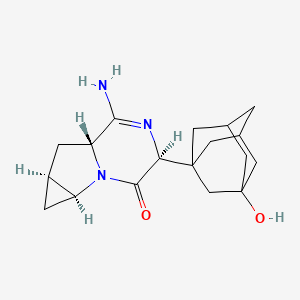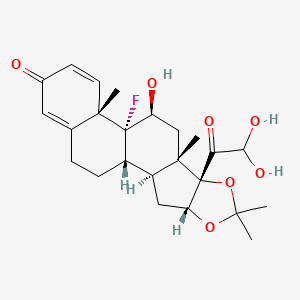
4-Bromo-6-chloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of phosphorus (V) oxybromide and N,N-dimethyl-formamide at 120°C for 3 hours, followed by cooling with ice . The second step involves the use of trichlorophosphate and N,N-dimethyl-formamide at 120°C for 8 hours, again followed by cooling with ice . The final step involves the use of potassium permanganate, sodium hydroxide, and water at reflux for 8 hours . The yield of the final product, 4-bromo-6-chloropyridine-2-carboxylic acid, was found to be 83% .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) . The compound consists of 11 heavy atoms and 6 aromatic heavy atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 236.45 . The compound has a molar refractivity of 43.91 . It has a Log Po/w (iLOGP) of 1.3 . The compound is soluble, with a solubility of 0.316 mg/ml .Aplicaciones Científicas De Investigación
Photoreactivity Studies
- 4-Bromo-6-chloropicolinic acid has been a subject of interest in photoreactivity studies. For instance, Rollet and Richard (2006) investigated the reactivity of halides with triplets of 6-chloropicolinic acid and discovered that Br(-) traps the triplets of 6-chloropicolinic acid, indicating significant photochemical behavior and providing insights into the photophysical properties of halogenated picolinic acids (Rollet & Richard, 2006).
Electrochemical Studies
- The electroreduction of 6-chloropicolinic acid on mercury electrodes has been explored by Corredor and Mellado (2006). Their study details the reduction behavior of 6-chloropicolinic acid, contributing to our understanding of its electrochemical properties and potential applications in electrochemical synthesis or analysis (Corredor & Mellado, 2006).
Bromination and Complex Formation
- Research by Willett (2001) delved into the bromination of chloroaniline, leading to the formation of compounds involving brominated cations. This study demonstrates the chemical reactivity of brominated compounds and the potential for forming complex structures with industrial and pharmaceutical relevance (Willett, 2001).
Electrocatalytic Dechlorination
- The electrocatalytic dechlorination of chloropicolinic acid mixtures, a process crucial for waste management and environmental remediation, was examined by Hong-xing et al. (2016). Their work provides valuable insights into the dechlorination processes of chloropicolinic acids, which is crucial for understanding the environmental impact and treatment of these compounds (Hong-xing et al., 2016).
Supramolecular Chemistry
- The study by Xu and Zhao (2011) on the formation of a clathrate compound involving 4-bromo-3-methylanilinium perchlorate and 18-crown-6 highlights the potential of this compound in forming structurally interesting and potentially functional supramolecular assemblies (Xu & Zhao, 2011).
Herbicide Adsorption and Separation
- Prado et al. (2004) explored the adsorption and separation behavior of the herbicide picloram, a derivative of picolinic acid, on silica gel. This research contributes to our understanding of the environmental behavior and treatment of herbicides related to picolinic acid (Prado, Airoldi, & Tosta, 2004).
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of contact with eyes .
Mecanismo De Acción
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could impact its bioavailability .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
4-bromo-6-chloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFXJAIIJVQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704407 |
Source


|
| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060805-66-4 |
Source


|
| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)




